Hafnium tetranitrate

Atomic Layer Deposition HfO₂ Gate Dielectric Carbon-Free Precursor

Choose anhydrous hafnium tetranitrate (Hf(NO₃)₄) for carbon- and halogen-free ALD/CVD deposition of HfO₂ gate and capacitor dielectrics. Unlike HfCl₄, it produces no corrosive HCl by‑products; unlike alkylamide precursors, it introduces zero carbon impurities, ensuring atomically abrupt Si/SiO₂ interfaces and leakage currents lower than SiO₂ at equivalent oxide thickness. This precursor delivers κ ≈ 12–14 and enables precise nanolaminate and mixed‑oxide (HfₓZr₁₋ₓO₂) engineering. Secure consistent, ultra‑high‑purity material for advanced node CMOS, DRAM, and thin‑film applications.

Molecular Formula HfN4O12
Molecular Weight 426.5 g/mol
CAS No. 15509-05-4
Cat. No. B098167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHafnium tetranitrate
CAS15509-05-4
Molecular FormulaHfN4O12
Molecular Weight426.5 g/mol
Structural Identifiers
SMILES[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Hf+4]
InChIInChI=1S/Hf.4NO3/c;4*2-1(3)4/q+4;4*-1
InChIKeyTZNXTUDMYCRCAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hafnium Tetranitrate (CAS 15509-05-4): High-Purity Anhydrous Precursor for ALD/CVD of HfO₂ Dielectrics — Technical Overview


Hafnium tetranitrate (Hf(NO₃)₄, CAS 15509-05-4) is an anhydrous, carbon-free, and hydrogen-free Group IVB metal nitrate precursor synthesized for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of hafnium oxide (HfO₂) thin films [1]. As a solid, moderately water-soluble crystalline hafnium source that decomposes to HfO₂ upon heating (≥160°C), it exhibits slight volatility and can be sublimed at 110°C under 0.1 mmHg [2]. Synthesized via reaction of hafnium tetrachloride with dinitrogen pentoxide followed by sublimation purification, the anhydrous precursor achieves yields exceeding 95% and demonstrates chlorine-free composition as verified by EDS and chemical analysis [3]. This compound serves as a foundational precursor in microelectronics for depositing high-κ gate dielectrics and capacitor dielectrics.

Why Hafnium Tetranitrate Cannot Be Casually Substituted with Other Hafnium ALD Precursors


In ALD and CVD processes for HfO₂ gate dielectrics, precursor chemistry directly governs film purity, interface quality, and electrical performance. Halide-based precursors such as HfCl₄ generate corrosive HCl byproducts that damage equipment, introduce chlorine contamination at the Si/SiO₂ interface, and reduce throughput [1]. Alkylamide-based precursors (e.g., TEMA-Hf, TDMA-Hf) introduce carbon impurities that degrade dielectric properties and increase leakage current [1]. Anhydrous hafnium tetranitrate (Hf(NO₃)₄) eliminates these issues as a carbon-free and hydrogen-free precursor, enabling deposition of HfO₂ films with atomically abrupt interfaces directly on H-terminated silicon [2]. Substituting with in-class nitrates such as zirconium nitrate alters the dielectric constant and band offset of the resulting film, fundamentally changing device characteristics.

Hafnium Tetranitrate vs. Alternatives: Quantitative Differentiation Evidence for Scientific Procurement


Carbon-Free Precursor Chemistry Eliminates Organic Contamination in HfO₂ ALD Films

Anhydrous hafnium tetranitrate [Hf(NO₃)₄] contains zero carbon and zero hydrogen atoms in its molecular structure, in direct contrast to widely used alkylamide precursors such as TEMA-Hf [tetrakis(ethylmethylamino)hafnium] and TDMA-Hf [tetrakis(dimethylamino)hafnium], which contain multiple organic ligands [1]. Alkylamide-based ALD processes inevitably incorporate carbon impurities into the deposited HfO₂ film, degrading dielectric performance and increasing leakage currents [1]. Hafnium tetranitrate eliminates this contamination pathway entirely [2].

Atomic Layer Deposition HfO₂ Gate Dielectric Carbon-Free Precursor

Direct ALD Initiation on H-Terminated Silicon Without Interfacial Oxide Formation

Using anhydrous hafnium tetranitrate [Hf(NO₃)₄] with H₂O vapor, smooth and uniform ALD initiation occurs directly on H-terminated silicon surfaces without requiring a pre-existing oxide nucleation layer [1]. This contrasts sharply with HfCl₄-based ALD processes, where the HCl byproduct etches the silicon surface and promotes formation of an undesired interfacial SiO₂ layer that reduces the effective dielectric constant of the gate stack [2]. The nitrate ligand in Hf(NO₃)₄ acts as an internal oxidizer, enabling atomically abrupt HfO₂/Si interfaces [3].

Atomic Layer Deposition H-Terminated Silicon Interface Engineering

Dielectric Constant of HfO₂ Films Deposited via Hf(NO₃)₄ ALD: κ ≈ 12–14

HfO₂ films deposited on silicon via ALD using anhydrous hafnium tetranitrate [Hf(NO₃)₄] yield a bulk dielectric constant (κ) estimated at ∼12–14, as determined from electrical thickness versus optical thickness plots [1]. For a ∼57 Å film, a dielectric constant of κ ≅ 10.5–10.6 was measured with a capacitive equivalent thickness (CET) of ∼21 Å [2][3]. This represents a 3× improvement over SiO₂ (κ ≈ 3.9), enabling significant equivalent oxide thickness (EOT) scaling.

High-κ Dielectric HfO₂ Thin Film MOSFET Gate Dielectric

Leakage Current: HfO₂ Films from Hf(NO₃)₄ Exhibit Lower Leakage Than SiO₂ at Comparable EOT

HfO₂ films deposited via ALD from anhydrous hafnium tetranitrate [Hf(NO₃)₄] demonstrate leakage current lower than that of SiO₂ films of comparable equivalent oxide thickness (EOT) [1]. Breakdown of HfO₂ films occurred at ∼5–7 MV/cm [2]. This superior leakage performance is critical for continued gate dielectric scaling below the SiO₂ tunneling limit (∼1.5 nm physical thickness).

Gate Leakage Current EOT Scaling High-κ Dielectric Reliability

Synthesis Yield >95% with Undetectable Chlorine Contamination vs. Halide Precursors

Synthesis of anhydrous hafnium tetranitrate via reaction of HfCl₄ with dinitrogen pentoxide followed by sublimation purification achieves yields exceeding 95% with no detectable chlorine by EDS or chemical analysis [1]. This contrasts with halide-based ALD processes using HfCl₄ directly, where chlorine residues inevitably incorporate into films and interfaces, degrading electrical performance and accelerating device aging [2].

Precursor Synthesis High-Purity Hf(NO₃)₄ Chlorine-Free ALD

Amorphous As-Deposited Films with Crystallization Onset at ~700°C

As-deposited HfO₂ films from anhydrous hafnium tetranitrate [Hf(NO₃)₄] ALD are smooth, uniform, and amorphous as confirmed by XRD [1]. Crystallization of thin films (<10 nm) occurs at approximately 700°C [2]. This high crystallization temperature provides a wide thermal budget window for subsequent CMOS processing steps, contrasting with some alternative precursors that yield partially crystalline films at lower deposition temperatures.

HfO₂ Crystallization Thermal Stability ALD Film Morphology

Hafnium Tetranitrate (Hf(NO₃)₄): Primary Application Scenarios in Microelectronics and Advanced Materials


ALD of High-κ HfO₂ Gate Dielectrics for Sub-0.1 μm CMOS Transistors

Hf(NO₃)₄ serves as the carbon-free ALD precursor of choice for depositing HfO₂ gate dielectrics in advanced CMOS logic devices. The deposited films achieve κ ∼12–14 [1] with leakage current lower than SiO₂ at comparable EOT [2], enabling continued gate oxide scaling beyond the SiO₂ tunneling limit. Direct initiation on H-terminated silicon [3] produces atomically abrupt interfaces, maximizing effective dielectric constant and minimizing EOT penalty.

CVD/ALD of HfO₂ Capacitor Dielectrics for DRAM Memory Cells

In DRAM fabrication, Hf(NO₃)₄ enables deposition of high-κ HfO₂ capacitor dielectrics that increase charge storage capacity without increasing cell area. The dielectric constant of 12–14 [1] provides approximately 3× the capacitance density of SiO₂ dielectrics, supporting continued DRAM scaling. Carbon-free precursor chemistry [4] ensures low leakage and high reliability required for memory retention.

HfO₂/Al₂O₃ Nanolaminate Deposition for Gate and Capacitor Dielectric Stacks

Hf(NO₃)₄ combined with an aluminum precursor enables ALD of HfO₂/Al₂O₃ nanolaminate dielectrics, as described in patent literature [5]. The nitrate ligand in Hf(NO₃)₄ acts as an internal oxidizer, facilitating the deposition of atomically abrupt multilayer stacks. These nanolaminates combine the high dielectric constant of HfO₂ with the superior interface properties and amorphous stability of Al₂O₃.

Single-Source Precursor for HfₓZr₁₋ₓO₂ Mixed-Oxide High-κ Dielectrics

Anhydrous hafnium tetranitrate can be co-synthesized with zirconium nitrate to produce mixed-metal nitrate precursors HfₓZr₁₋ₓ(NO₃)₄ for CVD/ALD of hafnium zirconate (HfₓZr₁₋ₓO₂) thin films [6]. This single-source approach enables precise compositional control of the deposited mixed oxide, tuning dielectric constant and band offset for specific device requirements.

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